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Introduction

AZD8330, also known as ARRY-424704 or ARRY-704, is a potent and selective, non-ATP
competitive inhibitor of MEK1 and MEK2 (Mitogen-activated protein kinase kinase 1 and 2).[1]
[2][3] These kinases are central components of the RAS/RAF/MEK/ERK signaling pathway, a
critical cascade that regulates cell proliferation, survival, and differentiation.[4] Dysregulation of
this pathway is a hallmark of many human cancers, making MEK an attractive target for
therapeutic intervention.[4] AZD8330 has been investigated for its potential as an anti-cancer
agent and has demonstrated tumor suppressive activity in various preclinical models.[4] This
technical guide provides a comprehensive overview of the chemical structure, properties, and
relevant experimental data for AZD8330.

Chemical Structure and Properties

AZD8330 is a synthetic organic compound belonging to the class of nicotinamides.[4] Its
chemical structure is characterized by a 2-[(2-fluoro-4-iodophenyl)amino]-N-(2-
hydroxyethoxy)-1,5-dimethyl-6-oxopyridine-3-carboxamide core.

Table 1: Chemical Identifiers of AZD8330
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Identifier Value

2-[(2-fluoro-4-iodophenyl)amino]-N-(2-
IUPAC Name hydroxyethoxy)-1,5-dimethyl-6-oxopyridine-3-

carboxamide[1]

Synonyms ARRY-424704, ARRY-704, AZD-8330[1]
CAS Number 869357-68-6[1][5]

Molecular Formula C16H17FIN304[5][6]

Molecular Weight 461.23 g/mol [2][5]

CC1=CC(=C(N(C1=0)C)NC2=C(C=C(C=C2)I)F
)C(=0)NOCCO[5]

Canonical SMILES

InChl Key RWEVIPRMPFNTLO-UHFFFAOY SA-N[6]

Table 2: Physicochemical Properties of AZD8330

Property Value

XLogP 4.2[1]

Hydrogen Bond Donors 3[1]

Hydrogen Bond Acceptors 4[1]

Rotatable Bonds 71]

Topological Polar Surface Area 92.59 A7[1]

Solubility Soluble in DMSO (=23.05 mg/mL) and Ethanol

(246.1 mg/mL); Insoluble in water.[3][7]

Mechanism of Action and Signaling Pathway

AZD8330 is an allosteric inhibitor of MEK1 and MEK2, meaning it binds to a site distinct from
the ATP-binding pocket.[1][2] This non-ATP competitive inhibition leads to the suppression of
MEK kinase activity, thereby preventing the phosphorylation and activation of its downstream
targets, ERK1 and ERK2 (Extracellular signal-regulated kinases 1 and 2). The inhibition of ERK
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phosphorylation blocks the propagation of growth signals and ultimately leads to reduced cell

proliferation and tumor growth.

Downstream Effects

Upstream Signaling
Receptor Tyrosine MEK-ERK Cascade ?
(Growth Factors Kinase (RTK) )—b( RAS

MEK1/2 ERK1/2
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Proliferation
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AZD8330 inhibits the RAS/RAF/MEK/ERK signaling pathway.

Pharmacological Properties and Efficacy

AZD8330 exhibits potent inhibitory activity against MEK1/2 with an I1Cso of 7 nM.[2][3][5] It is
highly selective and does not show significant inhibitory activity against a large panel of other

kinases at concentrations up to 10 pM.[2]

Table 3: In Vitro and In Vivo Activity of AZD8330
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Assay Type

Model

Endpoint

Result

Enzymatic Assay

Recombinant
MEK1/ERK2

ICso0

7 nM[2][3][5]

Cell-Based Assay

Human Osteosarcoma
Cell Lines (MOS,
U20S, 143B)

ERK Phosphorylation

Inhibition at 0.5 pM[5]

Cell Viability Assay

Osteosarcoma Cell
Lines (MOS, U20S,
143b)

Decreased Viability

Concentration-

dependent

In Vivo Xenograft

Calu-6 Nude Rat
Model

Tumor Growth

Inhibition

>80% at 0.4 mg/kg
(once daily)[2]

Pharmacodynamics

Calu-6 Rat Xenograft

ERK Phosphorylation

Inhibition

>90% for 4-8 hours at
1.25 mg/kg (single
oral dose)|[2]

Experimental Protocols
MEK1 Enzymatic Assay

This protocol outlines the determination of the in vitro inhibitory activity of AZD8330 against

MEK1.
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Reagent Preparation

Purified active MEK1 ERK2 substrate AZD8330 [y-33P]ATP Assav Buffer
(1 uM) (0-80 nM) (10 pM) Y
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Workflow for the MEK1 enzymatic inhibition assay.
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» Reagent Preparation: A constitutively active, hexahistidine-tagged MEK1 is expressed in and
purified from baculovirus-infected Hi5 insect cells.[2][3] The assay is performed in a 96-well
polypropylene plate.

e Reaction Mixture: The incubation mixture (100 pL) consists of 25 mM HEPES (pH 7.4), 10
mM MgClz, 5 mM B-glycerolphosphate, 100 uM sodium orthovanadate, 5 mM DTT, 5 nM
MEK1, 1 uM ERK2, and varying concentrations of AZD8330 (0 to 80 nM) in 1% DMSO.[2][3]

o Reaction Initiation and Incubation: The reaction is initiated by adding 10 uM ATP containing
0.5 uCi of [y-3P]ATP per well.[2][3] The plate is then incubated at room temperature for 45
minutes.[2][3]

o Reaction Termination and Protein Precipitation: The reaction is stopped by adding an equal
volume of 25% trichloroacetic acid (TCA), which also precipitates the proteins.[2][3]

o Measurement of Radioactivity: The precipitated proteins are trapped on glass fiber B filter
plates.[3] Unincorporated [y-33P]ATP is washed away with 0.5% phosphoric acid. The
amount of incorporated radiolabel is quantified using a liquid scintillation counter.[3]

Cell-Based Phospho-ERK Assay

This protocol details the measurement of MEK1/2 inhibition in a cellular context by quantifying
the phosphorylation of ERK.

Methodology:

e Cell Culture and Treatment: Malme-3M melanoma cells are plated in 96-well plates and
treated with various concentrations of AZD8330 for 1 hour at 37°C.[3]

» Cell Fixation and Permeabilization: Following treatment, the cells are fixed and
permeabilized to allow for antibody entry.[3]

e Immunostaining: The cells are incubated with primary antibodies against both phospho-ERK
and total ERK1/2.[3]

e Secondary Antibody Incubation: After washing, the cells are incubated with fluorescently-
labeled secondary antibodies.[3]
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» Signal Detection and Normalization: The plates are analyzed on a fluorescence imager. The
phospho-ERK signal is normalized to the total ERK signal to account for any variations in cell
number.[3]

Conclusion

AZD8330 is a well-characterized, potent, and selective inhibitor of MEK1/2. Its defined
chemical structure, favorable physicochemical properties, and demonstrated efficacy in
preclinical models underscore its value as a research tool for investigating the
RAS/RAF/MEK/ERK signaling pathway. The detailed experimental protocols provided herein
offer a foundation for the further study and application of this compound in cancer research and
drug development. Although its clinical development was terminated at Phase 1, AZD8330
remains a valuable pharmacological agent for laboratory investigations.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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